molecular formula C28H27F2N3 B10833820 Piperidinyl pyrazole derivative 1

Piperidinyl pyrazole derivative 1

Cat. No.: B10833820
M. Wt: 443.5 g/mol
InChI Key: HJPVPXYGXWGSIG-FTJBHMTQSA-N
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Description

Piperidinyl pyrazole derivative 1 is a compound that features a combination of piperidine and pyrazole moieties. Piperidine is a six-membered heterocyclic structure containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidinyl pyrazole derivative 1 typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. For instance, the use of transition-metal catalysts, such as palladium or copper, can facilitate the formation of the pyrazole ring under milder conditions. Additionally, solid acid catalysts like amorphous carbon-supported sulfonic acid have been explored for their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: Piperidinyl pyrazole derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperidinyl pyrazole derivative 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidinyl pyrazole derivative 1 involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: Piperidinyl pyrazole derivative 1 is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile scaffold for drug design and other applications .

Properties

Molecular Formula

C28H27F2N3

Molecular Weight

443.5 g/mol

IUPAC Name

(3R,4R)-3-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-(2-phenylethyl)piperidine

InChI

InChI=1S/C28H27F2N3/c29-23-10-6-21(7-11-23)26-19-33(16-14-20-4-2-1-3-5-20)17-15-25(26)28-18-27(31-32-28)22-8-12-24(30)13-9-22/h1-13,18,25-26H,14-17,19H2,(H,31,32)/t25-,26+/m1/s1

InChI Key

HJPVPXYGXWGSIG-FTJBHMTQSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC(=NN2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CCC5=CC=CC=C5

Canonical SMILES

C1CN(CC(C1C2=CC(=NN2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CCC5=CC=CC=C5

Origin of Product

United States

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